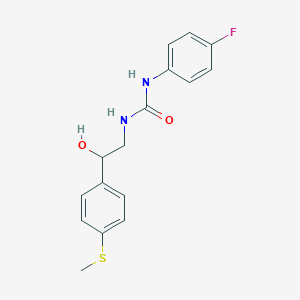

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

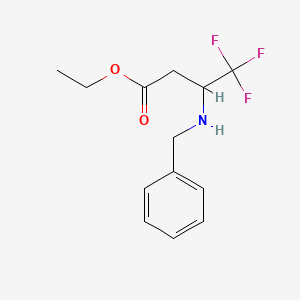

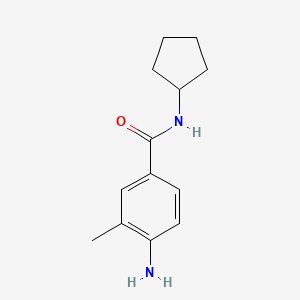

This compound is an oxalamide derivative, which contains two amide groups. The molecule also has a 2-chlorophenyl group and a 2-(4-fluorophenoxy)ethyl group attached to the nitrogen atoms of the amide groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two amide groups, which are capable of forming hydrogen bonds and contribute to the compound’s reactivity and properties . The chlorophenyl and fluorophenoxy groups may influence the compound’s polarity, solubility, and reactivity .Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions, such as hydrolysis, reduction, and reactions with organometallic reagents . The presence of the chloro and fluoro substituents may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide groups, chlorophenyl group, and fluorophenoxy group would likely make it a polar molecule. Its solubility, melting point, boiling point, and other properties would depend on the specific arrangement of these groups .Scientific Research Applications

Organic Synthesis and Chemical Properties

- Novel Synthetic Approaches : A study by Mamedov et al. (2016) outlines a novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide. This method is operationally simple and high yielding, providing a new avenue for synthesizing similar compounds (Mamedov et al., 2016).

Environmental Science

- Degradation and Environmental Fate : Research by Hawrelak et al. (1999) on the degradation products of alkylphenol ethoxylates, which may share structural similarities with this compound, indicates that microbial degradation may reduce environmental contamination risks, but further studies are needed to assess the toxic potential of such compounds in environmental settings (Hawrelak et al., 1999).

Materials Science

Polymer Synthesis : A study by Tapia et al. (2010) on the synthesis and characterization of novel polythiophenes, which are important in materials science, could provide insights into the potential applications of this compound in polymer synthesis or as a component in such materials (Tapia et al., 2010).

Catalysis in Organic Reactions : Xia et al. (2016) discuss a Cu-catalyzed hydroxylation of aryl halides, which could be relevant to the chemical reactions involving this compound, potentially indicating its use as a substrate or intermediate in catalytic processes (Xia et al., 2016).

Electrochemical Applications : In the field of electrochemistry, Sankaran and Reynolds (1997) reported on high-contrast electrochromic polymers from alkyl-derivatized polythiophenes, which could hint at the potential use of this compound in developing electrochromic devices or materials (Sankaran & Reynolds, 1997).

Future Directions

properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-9-10-23-12-7-5-11(18)6-8-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNDBZZDJKDUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

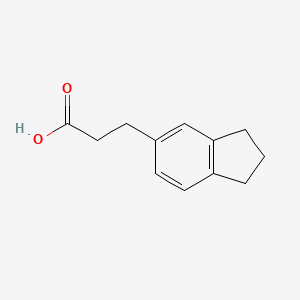

![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)

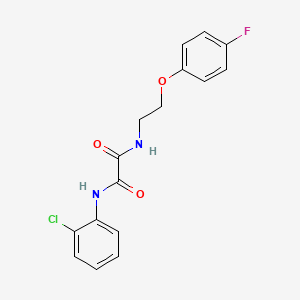

![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)

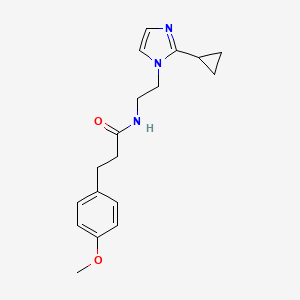

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)